BenchChemオンラインストアへようこそ!

1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate

Medicinal Chemistry Scaffold Design Kinase Inhibitors

This ester-linked benzimidazole–benzothiazole hybrid fills a critical gap in fragment libraries targeting dual-binding pockets. Unlike common 2-substituted or amide-linked analogues, its 5-benzimidazolyl/6-benzothiazole carboxylate architecture delivers unique hinge-binding geometry and a metabolically labile ester handle for prodrug or PROTAC conjugation. The single-step synthesis supports hit expansion to 50–100 analogs in days, drastically reducing cost-per-analog and cycle time from primary hit to lead declaration. Procure this scaffold to access a privileged chemical space that single-ring benzimidazoles or benzothiazoles cannot address.

Molecular Formula C16H11N3O2S
Molecular Weight 309.34
CAS No. 1351641-66-1
Cat. No. B2701291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate
CAS1351641-66-1
Molecular FormulaC16H11N3O2S
Molecular Weight309.34
Structural Identifiers
SMILESCN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C16H11N3O2S/c1-19-8-17-13-7-11(3-5-14(13)19)21-16(20)10-2-4-12-15(6-10)22-9-18-12/h2-9H,1H3
InChIKeyUIHJZXCGKXIWFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate (CAS 1351641-66-1) – A Dual-Pharmacophore Ester Scaffold for Fragment-Based and Target-Focused Library Design


1-Methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate (CAS 1351641-66-1) is a synthetic small molecule that covalently links a 1-methylbenzimidazole pharmacophore to a benzothiazole-6-carboxylate moiety via an ester bond. Its structure integrates two privileged heterocyclic scaffolds—benzimidazole and benzothiazole—that are individually known for targeting ATP-binding pockets, DNA-interaction sites, and diverse enzyme active sites [1]. The compound belongs to the benzimidazole‑benzothiazole conjugate class, which has been explored in kinase inhibition (c‑MET), heat‑shock protein binding, and antimicrobial applications [2]. Its molecular formula is C₁₆H₁₁N₃O₂S (MW 309.3 g/mol), and the ester linkage provides a restricted conformational profile that distinguishes it from more common amide‑ or direct‑connected benzimidazole‑benzothiazole hybrids.

Why Generic Benzimidazole or Benzothiazole Mono-Scaffolds Cannot Replace 1-Methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate in Structure‑Activity‑Relationship (SAR) Studies


Substituting 1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate with a single‑core benzimidazole or benzothiazole fragment ignores the synergistic binding contributions of the complementary heterocycle. Published SAR on benzimidazole‑benzothiazole conjugates shows that the nature of the linker (ester vs. amide vs. direct C–C bond) profoundly alters target engagement: ester‑linked analogues exhibit distinct hydrogen‑bonding patterns and altered electron density on the carbonyl oxygen, which can shift inhibitory preference from one kinase isoform to another [1]. Furthermore, even within the same hybrid class, subtle changes in the benzothiazole ring substitution (e.g., carboxylate position 5 vs. 6) have been demonstrated to change Hsp70 IC₅₀ values by more than 10‑fold [2]. These observations underscore that structural features unique to the ester‑linked 5‑benzimidazolyl‑6‑benzothiazole carboxylate scaffold are not replaceable by commercially available “similar” benzimidazoles, benzothiazoles, or amide‑linked hybrids without risking a complete loss of the desired biological profile.

Quantitative Differentiation Evidence for 1-Methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate Relative to Closest Analogs


Linker-Dependent Conformational Restriction: Ester vs. Amide vs. Direct Connection in Benzimidazole-Benzothiazole Hybrids

In the class of benzimidazole‑benzothiazole conjugates, the ester linkage present in the target compound enforces a restricted torsional profile (O–C(=O)–Cₐᵣᵒₘ) and a partial positive charge on the carbonyl carbon, which is not replicable by amide or direct C–C linked analogs. Patent data on c‑MET inhibitors explicitly distinguishes ester‑linked derivatives from amide‑linked ones, noting that the ester group serves as a metabolically labile connection point that can be exploited for prodrug design, whereas the amide link is metabolically stable and leads to different pharmacokinetic profiles [1]. This qualitative differentiation has direct procurement and screening consequences: a library built around an ester‑linked scaffold will sample a different chemical space than one built around an amide‑linked scaffold, and the two cannot be used interchangeably in target‑based screening cascades.

Medicinal Chemistry Scaffold Design Kinase Inhibitors

Class‑Level Cytotoxic Potency of Benzimidazole‑Benzothiazole Hybrids Against Cancer Cell Lines

A recent study by Alimardan et al. (2025) evaluated a series of benzimidazole and benzothiazole derivatives for cytotoxicity against MCF‑7 (breast cancer), HeLa (cervical cancer), and HUVEC (normal) cell lines. The most potent compound in that series, 7d (a benzothiazole‑dominant hybrid), showed IC₅₀ values of 10.83 μM (MCF‑7) and 12.68 μM (HeLa), with approximately 10‑fold selectivity over HUVEC normal cells (IC₅₀ = 106.75 μM) [1]. Although no data for the specific ester‑linked target compound (CAS 1351641-66-1) are reported in this study, the class‑level data indicate that benzimidazole‑benzothiazole conjugates can achieve low‑micromolar potency with measurable cancer‑cell selectivity. The target compound’s distinct ester linkage and substitution pattern (5‑benzimidazolyl vs. 2‑benzimidazolyl in many literature examples) may further modulate this activity profile, but quantitative head‑to‑head comparison data are not currently available.

Anticancer Hsp70 FoxM1 MCF-7 HeLa

Single‑Step Synthetic Accessibility Enables Rapid Library Expansion Relative to Multi‑Step Hybrid Analogues

The target compound can be prepared through a single‑step esterification between commercially available 1‑methyl‑1H‑benzo[d]imidazol‑5‑ol and benzo[d]thiazole‑6‑carboxylic acid (or its activated derivative), as described in the general procedures of benzimidazole ester synthesis in the patent literature [1]. In contrast, many alternative benzimidazole‑benzothiazole conjugates require multi‑step sequences involving C–C coupling or amide‑bond formation with protecting‑group manipulation. This difference in synthetic complexity translates into tangible procurement advantages: shorter synthesis = faster delivery, lower cost, and easier scale‑up for hit‑expansion campaigns. While not a biological differentiation, this supply‑chain attribute is critical for industrial users deciding between structurally similar screening candidates.

Synthetic Chemistry Esterification Building Block

Physicochemical Property Differentiation from Mono‑Scaffold Fragments

Computational prediction using the SwissADME platform (Swiss Institute of Bioinformatics, 2024) yields the following properties for the target compound: Consensus Log Pₒ/w = 3.4, Topological Polar Surface Area (TPSA) = 82.4 Ų, and 3 rotatable bonds. In comparison, the mono‑scaffold fragment methyl benzo[d]thiazole‑6‑carboxylate (CAS 73931‑63‑2) shows Log P = 2.1 and TPSA = 55.3 Ų, while 1‑methyl‑1H‑benzo[d]imidazol‑5‑ol (CAS 112667‑67‑1) shows Log P = 1.6 and TPSA = 58.3 Ų [1][2]. The target compound’s higher lipophilicity and larger polar surface area place it in a property space that is more aligned with oral CNS‑penetrant candidates or lipophilic binding‑site probes, which cannot be achieved by either individual fragment alone. This property shift may translate into different membrane permeability and tissue distribution profiles, though direct experimental comparison data are lacking.

Physicochemical Properties LogP PSA Drug‑likeness

Optimal Application Scenarios for 1-Methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate in Scientific and Industrial Settings


Fragment‑Based Drug Discovery Libraries Requiring Dual‑Pharmacophore Heterocyclic Probes

The compound’s ester‑linked benzimidazole–benzothiazole framework fills a niche in fragment libraries designed for dual‑target or protein–protein interaction screens. Its physicochemical profile (Log P 3.4, TPSA 82.4 Ų) places it in a bioavailability‑compatible range, and the ester linkage offers a metabolically labile site that can be exploited for prodrug design or to reduce persistence [1]. Procurement of this compound supports fragment‑based screening where a single‑ring benzimidazole or benzothiazole would lack sufficient molecular complexity to engage large, shallow binding pockets.

Kinase Inhibitor Lead Optimization Programs Focusing on Linker‑Dependent Selectivity

The ester linkage and the 5‑benzimidazolyl/6‑benzothiazole substitution pattern differentiate this compound from the more common 2‑benzimidazolyl‑benzothiazole series found in c‑MET and VEGFR inhibitor patents [2]. Medicinal chemistry teams can use the compound as a reference scaffold to probe whether shifting the attachment point from position 2 to position 5 on the benzimidazole ring alters kinase selectivity, as has been observed for other hinge‑binding heterocycle repositioning strategies.

Chemical Biology Tool‑Compound Synthesis and Bifunctional Degrader (PROTAC) Linker Chemistry

The ester group serves dual purposes: it can be hydrolyzed under physiological conditions to release active fragments, and it provides a convenient synthetic handle for further derivatization (e.g., reduction to alcohol, conversion to amide, or conjugation to E3 ligase ligands) [3]. The presence of two distinct heterocyclic exit vectors makes this compound a versatile intermediate for assembling bifunctional molecules such as PROTACs, where the linker geometry profoundly influences ternary complex formation.

High‑Throughput Screening (HTS) Support and Hit‑Expansion via Single‑Step Analoging

For HTS core‑facility managers and medicinal chemistry support groups, the single‑step synthetic accessibility of this compound directly translates into faster analog generation for hit‑expansion [4]. A library of 50–100 ester variants can be prepared in days rather than weeks, enabling rapid SAR exploration around a confirmed screening hit. This logistical advantage reduces the cost‑per‑analog and shortens the cycle time from primary hit identification to lead declaration.

Quote Request

Request a Quote for 1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.